1H-benzimidazol-2-ylthiourea
Overview
Description
1H-Benzimidazol-2-ylthiourea is a heterocyclic compound that features a benzimidazole ring fused with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-ylthiourea can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. The thiourea moiety is then introduced through a reaction with thiocyanate or isothiocyanate under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted benzimidazoles, thiols, amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzimidazol-2-ylthiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and antiparasitic activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and diseases caused by bacteria, viruses, and parasites.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-ylthiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to the death of the microorganism.
Pathways Involved: The compound can interfere with DNA replication, protein synthesis, and other essential cellular processes in pathogens, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole ring structure but lacks the thiourea moiety.
Thiourea: Contains the thiourea group but lacks the benzimidazole ring.
Benzothiazole: Similar heterocyclic compound with a sulfur atom in the ring structure.
Uniqueness: 1H-Benzimidazol-2-ylthiourea is unique due to the combination of the benzimidazole and thiourea moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhanced biological activity compared to its individual components .
Properties
IUPAC Name |
1H-benzimidazol-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7(13)12-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H4,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMDQOMBRAMXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377906 | |
Record name | 1H-benzimidazol-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62530-07-8 | |
Record name | 1H-benzimidazol-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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